Cas no 478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide)

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxamide, 4-acetyl-N-(phenylmethyl)-
- 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide
-
- MDL: MFCD02571736
- インチ: 1S/C14H14N2O2/c1-10(17)12-7-13(15-9-12)14(18)16-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,18)
- InChIKey: DGJFLTUILJSAGX-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C(C)=O)C=C1C(NCC1=CC=CC=C1)=O
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB301273-1g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 1g |
€1312.80 | 2025-02-15 | ||
abcr | AB301273-500mg |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 500mg |
€678.60 | 2025-02-15 | ||
A2B Chem LLC | AI75234-5mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
abcr | AB301273-500 mg |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 500mg |
€678.60 | 2023-06-21 | ||
A2B Chem LLC | AI75234-1mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI75234-500mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI75234-10mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB301273-1 g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 1g |
€1312.80 | 2023-06-21 | ||
A2B Chem LLC | AI75234-1g |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437491-1g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | 90% | 1g |
¥5031.00 | 2024-05-12 |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamideに関する追加情報
Introduction to 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide (CAS No. 478249-61-5)
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 478249-61-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.
The molecular structure of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide consists of a pyrrole core substituted with an acetyl group at the 4-position and a benzyl moiety at the N1 position, linked to a carboxamide group at the 2-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The pyrrole ring, known for its aromaticity and ability to participate in hydrogen bonding, serves as a scaffold for further functionalization and derivatization, enabling the exploration of diverse pharmacophores.
In recent years, there has been a surge in interest regarding pyrrole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrrole moiety exhibit potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The acetyl and benzyl substituents in 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide not only enhance its solubility but also modulate its binding affinity to biological receptors, making it a promising candidate for drug development.
One of the most compelling aspects of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide is its role as a key intermediate in synthesizing more complex pharmacological agents. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in critical metabolic pathways. For instance, modifications to the benzyl group have been explored to optimize binding interactions with proteases and kinases, which are often implicated in diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the structure of the compound for tailored biological activity.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide. Molecular modeling studies have provided insights into how different substituents influence the compound's interactions with biological targets, guiding researchers in designing more effective drug candidates. These computational approaches complement experimental efforts by predicting potential binding modes and optimizing lead structures before they enter into costly synthesis rounds.
The pharmacological profile of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide has been scrutinized through both in vitro and in vivo studies. Initial assays have revealed promising results regarding its ability to modulate enzyme activity and inhibit pathological pathways associated with various diseases. For example, preclinical trials have indicated that certain derivatives exhibit potent anti-proliferative effects on cancer cell lines by interfering with key signaling cascades. Such findings underscore the therapeutic potential of this class of compounds.
Moreover, the structural features of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide make it an attractive scaffold for developing small-molecule drugs with improved pharmacokinetic properties. The presence of polar functional groups enhances water solubility, while lipophilic substituents facilitate membrane permeability. This balance is crucial for achieving optimal bioavailability and therapeutic efficacy. Researchers are actively exploring ways to fine-tune these properties through structural optimization, aiming to develop drugs that can be administered orally or via other non-invasive routes.
The role of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide in drug discovery is not limited to oncology; it also holds promise in addressing inflammatory and infectious diseases. The pyrrole core has been shown to interact with inflammatory mediators and bacterial enzymes, suggesting its utility as an anti-inflammatory agent or an antibiotic precursor. Ongoing studies are investigating how modifications to this scaffold can enhance its specificity and reduce side effects, paving the way for new therapeutic interventions.
As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide for therapeutic purposes. The integration of high-throughput screening technologies with machine learning algorithms has enabled rapid identification of novel derivatives with enhanced biological activity. This synergy between experimental chemistry and computational biology is revolutionizing drug development pipelines, bringing us closer to discovering next-generation pharmaceuticals that address unmet medical needs.
In conclusion,4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide (CAS No. 478249-61-5) represents a cornerstone in modern medicinal chemistry research. Its unique structural features combined with its versatile reactivity make it an invaluable tool for developing innovative therapeutics across multiple disease domains. As scientific exploration progresses,this compound will undoubtedly continue to play a pivotal role in shaping future treatments that improve human health worldwide.
478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide) 関連製品
- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)
